![molecular formula C12H14ClFO2S B14239273 Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester CAS No. 380859-98-3](/img/structure/B14239273.png)
Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester is a synthetic organic compound that belongs to the class of butanoic acid esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester typically involves the esterification of butanoic acid derivatives with appropriate alcohols in the presence of catalysts. One common method is the reaction of 2-fluorobutanoic acid with 4-chlorophenylthiol in the presence of a dehydrating agent such as thionyl chloride, followed by esterification with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions are optimized to achieve high yield and purity, often involving temperature control, pressure regulation, and the use of solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluoro or chloro groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester involves its interaction with specific molecular targets. The presence of the fluoro and chlorophenylthio groups allows the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Butanoic acid, 2-methyl-, ethyl ester
- Butanoic acid, 2-hydroxy-, ethyl ester
- Butanoic acid, ethyl ester
Uniqueness
Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester is unique due to the presence of both fluoro and chlorophenylthio groups, which confer distinct chemical and biological properties. These substitutions can significantly alter the compound’s reactivity, stability, and interaction with biological targets compared to other butanoic acid esters.
Propiedades
Número CAS |
380859-98-3 |
|---|---|
Fórmula molecular |
C12H14ClFO2S |
Peso molecular |
276.76 g/mol |
Nombre IUPAC |
ethyl 2-(4-chlorophenyl)sulfanyl-2-fluorobutanoate |
InChI |
InChI=1S/C12H14ClFO2S/c1-3-12(14,11(15)16-4-2)17-10-7-5-9(13)6-8-10/h5-8H,3-4H2,1-2H3 |
Clave InChI |
KVHABEKLUYZOOO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OCC)(F)SC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



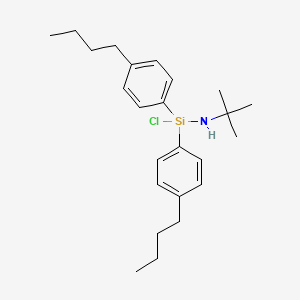
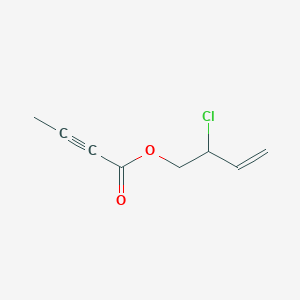
![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)
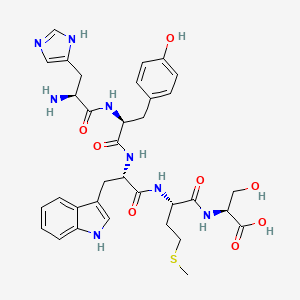

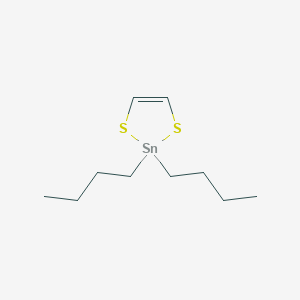
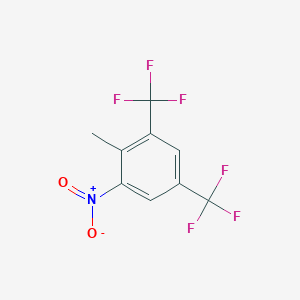
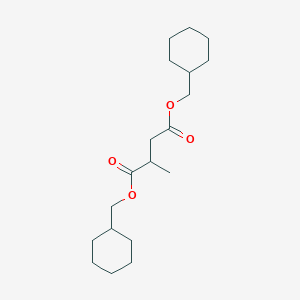
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
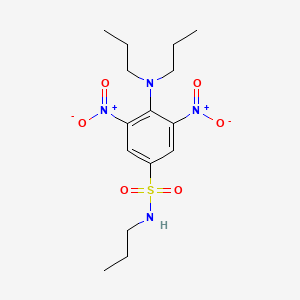
![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)


